4-(Hydroxymethyl)-3-nitrophenol

Catalog No.
S3346311
CAS No.
86031-17-6
M.F
C7H7NO4
M. Wt
169.13
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Hydroxymethyl)-3-nitrophenol

CAS Number

86031-17-6

Product Name

4-(Hydroxymethyl)-3-nitrophenol

IUPAC Name

4-(hydroxymethyl)-3-nitrophenol

Molecular Formula

C7H7NO4

Molecular Weight

169.13

InChI

InChI=1S/C7H7NO4/c9-4-5-1-2-6(10)3-7(5)8(11)12/h1-3,9-10H,4H2

InChI Key

HNPPKJBKLPUPHI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)[N+](=O)[O-])CO

Canonical SMILES

C1=CC(=C(C=C1O)[N+](=O)[O-])CO

Thermo-Oxidative Degradation Process

Identification and Optimization of Pteridinone Toll-Like Receptor 7 Agonists

Pyrolysis of Wang Resin

Production of Levulinic Acid

Production of Fuels and Chemicals

Peptide Synthesis

4-(Hydroxymethyl)-3-nitrophenol is an organic compound with the molecular formula C7_7H7_7N2_2O4_4. It features a benzene ring substituted with a hydroxymethyl group (-CH2_2OH) at the fourth position and a nitro group (-NO2_2) at the third position. This unique arrangement of functional groups imparts distinct chemical properties and reactivity to the compound, making it a subject of interest in various fields, including medicinal chemistry and polymer science.

The reactivity of 4-(hydroxymethyl)-3-nitrophenol is influenced by its functional groups. Key types of reactions include:

  • Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group (-COOH), typically using agents like potassium permanganate or chromium trioxide.
  • Reduction: The nitro group can be reduced to an amino group (-NH2_2) using reducing agents such as hydrogen gas in the presence of palladium on carbon or sodium borohydride.
  • Electrophilic Substitution: The phenolic hydroxyl group can undergo various substitution reactions, including halogenation and alkylation, facilitated by Lewis acids or other catalysts .

While specific biological activities of 4-(hydroxymethyl)-3-nitrophenol are less documented, compounds with similar structures often exhibit significant biological effects. The presence of the nitro group can lead to the formation of reactive intermediates that may interact with cellular macromolecules, potentially influencing various biochemical pathways. Additionally, its use in medicinal chemistry as a reagent for optimizing Toll-like receptor agonists suggests potential therapeutic applications .

The synthesis of 4-(hydroxymethyl)-3-nitrophenol typically involves the nitration of 3-(hydroxymethyl)phenol. This process is carried out by reacting 3-(hydroxymethyl)phenol with a nitrating agent, commonly a mixture of concentrated sulfuric acid and nitric acid, under controlled temperature conditions to prevent over-nitration.

Industrial Production

In industrial settings, continuous flow reactors may be employed to enhance safety and control over reaction parameters, leading to improved yields and purities. Catalysts may also be utilized to optimize reaction conditions further.

4-(Hydroxymethyl)-3-nitrophenol finds applications across several scientific fields:

  • Medicinal Chemistry: Used as a reagent in the development of pteridinone Toll-like receptor 7 agonists for treating viral hepatitis.
  • Polymer Science: Involved in kinetic analyses related to pyrolysis processes and as a polymer support in peptide synthesis.
  • Biochemical Engineering: Recognized as an intermediate in biorefinery research for producing renewable chemicals from biomass-derived hexoses .

Several compounds share structural similarities with 4-(hydroxymethyl)-3-nitrophenol. A comparison highlights its unique characteristics:

Compound NameKey FeaturesUnique Aspects
4-NitrophenolNitro group at the fourth positionLacks hydroxymethyl group; different reactivity
3-HydroxymethylphenolHydroxymethyl group at the third positionLacks nitro group; altered chemical behavior
3-NitrophenolNitro group at the third positionNo hydroxymethyl functionality; differing properties
3-Hydroxymethyl-5-nitrophenolHydroxymethyl at third and nitro at fifthDifferent positioning affects reactivity

The combination of both hydroxymethyl and nitro groups in 4-(hydroxymethyl)-3-nitrophenol allows for diverse chemical transformations not possible with other similar compounds lacking one of these groups .

XLogP3

0.5

Wikipedia

4-(Hydroxymethyl)-3-nitrophenol

Dates

Last modified: 08-19-2023

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